molecular formula C17H28O4 B1247260 (6E,8Z)-5,10-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-6,8-dien-2-one

(6E,8Z)-5,10-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-6,8-dien-2-one

Cat. No.: B1247260
M. Wt: 296.4 g/mol
InChI Key: AIPQJEGNCNESPP-NFDGLWNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albocycline K3 is a macrocyclic compound produced by the bacterium Streptomyces sp. OH-3984. It is known for its ability to inhibit melanogenesis in B16 melanoma cells without exhibiting cytotoxicity

Preparation Methods

Albocycline K3 is typically isolated from the fermentation broth of Streptomyces sp. OH-3984. The preparation involves several steps:

    Fermentation: The bacterium is cultured in a medium containing glucose, peptone, dry yeast, meat extract, sodium chloride, and calcium carbonate at a pH of 7.0.

    Extraction: The fermentation broth is extracted with ethyl acetate.

    Purification: The crude extract is chromatographed on a silica gel column using a chloroform-acetone solvent system.

Mechanism of Action

The exact mechanism of action of Albocycline K3 is not fully understood. it is known to inhibit melanogenesis in B16 melanoma cells at a concentration of 15.0 μg/mL without cytotoxicity . The compound does not exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, or yeast . Further research is needed to elucidate the molecular targets and pathways involved in its melanogenesis inhibition.

Properties

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

(6E,8Z)-5,10-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-6,8-dien-2-one

InChI

InChI=1S/C17H28O4/c1-12-7-8-15(18)13(2)6-5-10-17(4,20)11-9-16(19)21-14(12)3/h5-6,10,12,14-15,18,20H,7-9,11H2,1-4H3/b10-5+,13-6-

InChI Key

AIPQJEGNCNESPP-NFDGLWNWSA-N

Isomeric SMILES

CC1CCC(/C(=C\C=C\C(CCC(=O)OC1C)(C)O)/C)O

Canonical SMILES

CC1CCC(C(=CC=CC(CCC(=O)OC1C)(C)O)C)O

Synonyms

albocycline K3

Origin of Product

United States

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